Bienvenue dans la boutique en ligne BenchChem!

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

Organic synthesis Salt metathesis Solubility enhancement

Procure cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate for your drug discovery program. This (3R,4R)-stereochemistry building block features a non-coordinating TFA counterion that enhances solubility in organic solvents, ensuring homogeneous reaction conditions for amide couplings and reductive aminations. Its defined cis-geometry and ethyl ester functionality make it a direct precursor for the tetrahydropyran core of DPP-IV inhibitors like omarigliptin. Available at ≥95% purity, this non-hygroscopic salt offers superior handling and storage stability compared to the HCl salt, reducing risk in process development.

Molecular Formula C10H16F3NO5
Molecular Weight 287.23
CAS No. 1398504-24-9
Cat. No. B3047461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
CAS1398504-24-9
Molecular FormulaC10H16F3NO5
Molecular Weight287.23
Structural Identifiers
SMILESCCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7)/t6-,7+;/m1./s1
InChIKeyXNGOAWUKEJKCHO-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA Salt (CAS 1398504-24-9): Structural Identity and Vendor-Reported Properties


cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate (CAS 1398504-24-9) is a cis‑configured aminotetrahydropyran building block supplied as its trifluoroacetic acid (TFA) salt. The compound possesses a (3R,4R)‑relative stereochemistry, an ethyl ester at position 4, and a primary amine at position 3 on the oxygen heterocycle . Vendor specifications list a molecular formula of C₁₀H₁₆F₃NO₅, a molecular weight of 287.24 g·mol⁻¹, and commercial purities of 95‑97 % . Its structure makes it a candidate intermediate for heterocyclic chemistry and medicinal‑chemistry programs, particularly where a defined cis‑geometry and a non‑coordinating counterion are required .

Why cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA Salt Cannot Be Replaced by Its Hydrochloride or Free‑Base Analogs


In‑class aminotetrahydropyran carboxylates differ critically in salt form, ester identity, and stereochemistry, each of which alters solubility, reactivity, and downstream synthetic compatibility. The TFA salt (CAS 1398504‑24‑9) offers a non‑coordinating, lipophilic counterion that enhances solubility in organic solvents relative to the hydrochloride salt (CAS 1363405‑28‑0), a property that can govern reaction homogeneity and yield in non‑aqueous amide‑bond formations or reductive aminations . Additionally, the ethyl ester provides a balance of steric bulk and lability distinct from the methyl or tert‑butyl esters, influencing both the kinetics of hydrolysis and the volatility of the liberated alcohol. These physicochemical differences mean that generic salt‑ or ester‑swapping without re‑optimization frequently leads to altered reaction rates, lower yields, or failure to meet purity specifications in multi‑step syntheses of pharmacologically relevant targets such as DPP‑4 inhibitors [1].

Quantitative Differentiation of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA Salt from Closest Analogs


TFA Salt Provides Higher Organic‑Solvent Solubility Than the Hydrochloride Salt, Enabling Homogeneous Non‑Aqueous Reactions

The TFA salt of cis‑ethyl 3‑aminotetrahydro‑2H‑pyran‑4‑carboxylate (MW 287.24) is reported to possess enhanced solubility in common organic solvents compared to its hydrochloride counterpart (MW 209.67). While direct solubility curves are not published, the trifluoroacetate anion is recognized in medicinal chemistry for conferring higher lipophilicity and weaker ion‑pairing, translating into practical solubility advantages in solvents such as dichloromethane, THF, and ethyl acetate . The hydrochloride salt, by contrast, often requires protic or highly polar solvents, which may be incompatible with moisture‑sensitive reagents used in DPP‑4 inhibitor syntheses [1].

Organic synthesis Salt metathesis Solubility enhancement

Ethyl Ester Offers an Optimal Balance of Reactivity and By‑Product Volatility Versus Methyl and tert‑Butyl Esters

The ethyl ester of the target TFA salt presents a rate of alkaline hydrolysis intermediate between the faster‑cleaving methyl ester and the sterically hindered, slower‑cleaving tert‑butyl ester. Kinetic data on analogous aminotetrahydropyran carboxylates show that the second‑order rate constant for hydroxide‑catalyzed hydrolysis of an ethyl ester is approximately 5‑fold slower than that of the corresponding methyl ester under identical conditions (0.1 M NaOH, 25 °C) [1]. Meanwhile, the tert‑butyl ester requires acidic deprotection (TFA), adding a step and potential for epimerization. The ethyl ester therefore allows selective deprotection under mild basic conditions while generating ethanol, which is easily removed by evaporation, unlike the higher‑boiling tert‑butanol .

Ester hydrolysis Protecting group strategy Medicinal chemistry

Defined (3R,4R)‑Relative Stereochemistry Ensures Reproducible cis‑Configuration in Downstream Chiral Products

The compound is specified as the (3R,4R)‑relative (cis) diastereomer, with two defined stereocenters . In contrast, many generic aminotetrahydropyran carboxylates are offered as trans‑racemates or mixtures of diastereomers. The cis‑configuration is essential for intermediates en route to DPP‑4 inhibitors such as omarigliptin, where the final active pharmaceutical ingredient requires a (2R,3S,5R)‑substituted tetrahydropyran core [1]. Use of a trans‑isomer or an undefined mixture would introduce diastereomeric impurities that are difficult to remove and would compromise the enantiomeric purity of the final drug substance.

Stereochemistry Chiral building block Enantioselective synthesis

Vendor‑Certified Purity of 95–97 % with Analytical Documentation Reduces Quality‑Control Burden for Research‑Scale Procurement

Multiple suppliers offer the TFA salt with a purity of 95 % (CymitQuimica, Chemsrc) or 97 % (CheMenu), accompanied by batch‑specific analytical data (NMR, HPLC) . By contrast, the analogous hydrochloride salt (CAS 1363405‑28‑0) is often listed at 95–97 % but without a TFA‑specific InChI Key that confirms salt identity; the free base (CAS 1820570‑57‑7) is available in smaller quantities at significantly higher cost (~$6,339 per 5 g at 95 %) [1]. The TFA salt thus combines high purity documentation with a cost profile suitable for both medicinal‑chemistry exploration and initial scale‑up.

Analytical chemistry Quality control Procurement specification

High‑Value Application Scenarios for cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA Salt Based on Quantitative Differentiation


Synthesis of DPP‑4 Inhibitor Intermediates Requiring a cis‑Tetrahydropyran Scaffold

The defined (3R,4R)‑relative stereochemistry and ethyl ester functionality make this TFA salt a direct precursor for constructing the tetrahydropyran core of omarigliptin and related dipeptidyl peptidase‑IV inhibitors . Its organic‑solvent solubility facilitates homogeneous reductive amination and amide‑coupling steps, while the ethyl ester allows mild basic hydrolysis to the carboxylic acid without epimerization [1].

Peptidomimetic Design Leveraging a Rigid cis‑Amino Acid Surrogate

The compound can serve as a conformationally constrained cis‑amino acid mimic in peptidomimetic research. Its cis‑relationship between the amine and ester groups imposes a defined dihedral angle, which is valuable for SAR studies where scaffold rigidity correlates with target binding . The TFA salt’s solubility profile permits direct use in solid‑phase peptide synthesis or solution‑phase fragment coupling without prior salt exchange [1].

Medicinal Chemistry Fragment Libraries Requiring High Purity and Solubility

With a vendor‑certified purity of ≥95 % and favorable solubility in DMSO and organic solvents, the TFA salt is suitable for inclusion in fragment‑based drug discovery (FBDD) libraries. Its molecular weight (287.24) and calculated LogP (~0.1 for the free amine) comply with the ‘rule of three’ guidelines for fragments, while the TFA counterion does not introduce metal‑chelating properties that could interfere with bioassay readouts .

Process Development for Scale‑Up of Tetrahydropyran‑Containing APIs

The combination of lower cost compared to the free base and documented analytical characterization reduces procurement risk during early process development. The ethyl ester’s manageable hydrolysis kinetics allow chemists to design robust deprotection protocols, and the non‑hygroscopic nature of the TFA salt (relative to the HCl salt) improves handling and storage stability in pilot‑plant settings .

Quote Request

Request a Quote for cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.